An In-depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid
An In-depth Technical Guide to 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid. It includes key data, experimental context, and safety information relevant to its application in research and development.
Chemical and Physical Properties
3,4,5,6-Tetrachloropyridine-2-carboxylic acid, also known as Tetrachloro-2-picolinic acid, is a chlorinated derivative of pyridine.[1] Its structure is characterized by a pyridine ring substituted with four chlorine atoms and a carboxylic acid group at the 2-position.[1] This heavy chlorination significantly influences its chemical reactivity and physical properties.[1]
Table 1: Physicochemical Properties of 3,4,5,6-Tetrachloropyridine-2-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 10469-09-7 | [1][2] |
| Molecular Formula | C₆HCl₄NO₂ | [1][2][3] |
| Molecular Weight | 260.89 g/mol | [1][3][4] |
| IUPAC Name | 3,4,5,6-tetrachloropyridine-2-carboxylic acid | [1][2] |
| Synonyms | Tetrachloro-2-pyridinecarboxylic Acid, Tetrachloro-2-picolinic Acid | [1][3] |
| Appearance | White solid/powder | [3][5] |
| Melting Point | 210-214°C | [3][6] |
| Boiling Point (Predicted) | 360.8 ± 37.0 °C | [3] |
| Density (Predicted) | 1.824 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 1.26 ± 0.32 | [3] |
| Solubility | Soluble in DMSO and Methanol; Insoluble in water. | [1][3][7] |
| InChI | InChI=1S/C6HCl4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | [1][2] |
| SMILES | C1(=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl)Cl | [1][2] |
Biological and Toxicological Profile
This compound serves as a crucial intermediate in the synthesis of various molecules, including pharmaceuticals and agrochemicals.[1] Its biological and toxicological characteristics are important considerations for its handling and application.
Biological Activity and Applications:
-
Pharmaceutical Intermediate: It is explored as a precursor for developing novel antimicrobial and anticancer drugs.[1] Research suggests its potential to modulate cell signaling pathways involved in cancer progression.[1]
-
Agrochemical Synthesis: It is a key raw material for the industrial production of the herbicide picloram.[6] It has also been investigated as a potential herbicide itself.[1][5]
-
Material Science: The unique structure of this acid makes it a candidate for the development of functional materials such as dyes and pigments.[1]
Toxicology and Safety: The compound is considered hazardous.[8] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][8][9]
Table 2: GHS Hazard Statements and Precautionary Information
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][8][9] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | [2][8][9] |
| Sensitization, Skin | H317 | May cause an allergic skin reaction | [2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [2][8][9] |
Experimental Protocols and Reactivity
While specific, detailed experimental protocols for this compound are not widely published outside of patent literature, its synthesis and reactivity can be understood from available information.
Synthesis Protocol Overview: A known method for preparing 3,4,5,6-tetrachloropyridine-2-carboxylic acid involves utilizing waste residue from the production of the herbicide picloram.[6] The general steps are as follows:
-
Starting Material: Waste residue from picloram production, which contains isomers of aminotrichloropicolinic acid.[6]
-
Diazotization: The amino group is treated with a nitrite (e.g., sodium nitrite) in the presence of a strong acid and an inert diluent. This converts the amino group into a diazonium salt.[6]
-
Chlorination: A chlorine-substituting agent is then added to replace the diazonium group with a chlorine atom, yielding the final product.[6]
This process is advantageous as it converts waste material into a valuable production raw material, with the resulting product having an effective content higher than 95%.[6]
Chemical Reactivity: The presence of both a carboxylic acid group and multiple chlorine atoms on the pyridine ring makes this a versatile building block in organic synthesis.[1]
-
Carboxylic Acid Reactions: The -COOH group can undergo typical reactions such as esterification, amidation, and decarboxylation.[1]
-
Nucleophilic Substitution: The four electron-withdrawing chlorine atoms enhance the electrophilic character of the pyridine ring, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of diverse functional groups onto the ring.[1]
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.
Recommended Handling Procedures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area. Emergency eye wash fountains and safety showers should be readily available.[8][9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8][9]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9] Store under an inert gas.[9]
First Aid Measures:
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[8]
References
- 1. Buy 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | 10469-09-7 [smolecule.com]
- 2. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid | C6HCl4NO2 | CID 82646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10469-09-7 CAS MSDS (Tetrachloropyridine-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. lookchem.com [lookchem.com]
- 6. CN104649965A - Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. 3,4,5,6-Tetrachloropyridine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
